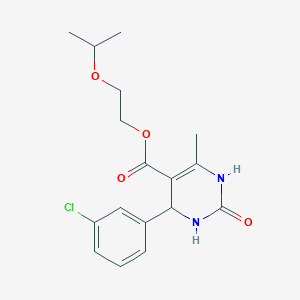![molecular formula C21H23N5OS B4998236 1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine acts as a neurotoxin by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for the regulation of movement. This destruction of neurons leads to a depletion of dopamine in the brain, which is the primary cause of the symptoms of Parkinson's disease.
Biochemical and Physiological Effects
In addition to its effects on dopaminergic neurons, this compound has been found to have a variety of other biochemical and physiological effects. These include changes in the levels of various neurotransmitters, alterations in mitochondrial function, and activation of inflammatory pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has several advantages as a tool for scientific research, including its ability to induce a Parkinson's-like syndrome in animals, its selectivity for dopaminergic neurons, and its well-established mechanism of action. However, there are also limitations to its use, such as the fact that it is a neurotoxin and can be harmful to humans and other animals if not handled properly.
Orientations Futures
There are many potential future directions for research involving 1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders based on the insights gained from studying this compound. Another potential direction is the use of this compound as a tool for studying the role of inflammation in the development of neurological disorders. Additionally, there is ongoing research into the potential use of this compound as a diagnostic tool for Parkinson's disease and other disorders.
Méthodes De Synthèse
The synthesis of 1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with thioacetic acid, followed by the addition of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol. The resulting compound is then purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the primary applications of this compound is in the study of Parkinson's disease, as it has been found to induce a Parkinson's-like syndrome in humans and other primates. This compound has also been used in the study of other neurological disorders, such as Huntington's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-17-22-23-21(26(17)19-10-6-3-7-11-19)28-16-20(27)25-14-12-24(13-15-25)18-8-4-2-5-9-18/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREFDPIHGYTGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4998154.png)


![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4998192.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

